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Compound of Interest

Compound Name: 4,5,9,10-Tetrahydropyrene

Cat. No.: B1329359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5,9,10-
tetrahydropyrene, a significant polycyclic aromatic hydrocarbon. The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics. This document is intended to serve as a valuable resource for the identification,

characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4,5,9,10-tetrahydropyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1-7.3 Multiplet 6H

Aromatic protons (H-

1, H-2, H-3, H-6, H-7,

H-8)

~2.8 Singlet 8H
Aliphatic protons (H-4,

H-5, H-9, H-10)
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¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

~135 Quaternary C-3a, C-5a, C-8a, C-10b

~126 Tertiary C-1, C-2, C-3, C-6, C-7, C-8

~30 Secondary C-4, C-5, C-9, C-10

Infrared (IR) Spectroscopy
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3050-3000 Medium C-H Stretch Aromatic

2950-2850 Strong C-H Stretch Aliphatic (CH₂)

1600-1450 Medium-Strong C=C Stretch Aromatic Ring

1465 Medium C-H Bend (Scissoring) Aliphatic (CH₂)

850-750 Strong
C-H Bend (Out-of-

plane)
Aromatic

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

206 100 [M]⁺ (Molecular Ion)

205 ~20 [M-H]⁺

204 ~15 [M-2H]⁺

203 ~25 [M-3H]⁺

202 ~30 [M-4H]⁺

178 ~15 [M-C₂H₄]⁺
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Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4,5,9,10-tetrahydropyrene for ¹H NMR or 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm

NMR tube to remove any particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

This can be an automated or manual process.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to achieve an adequate signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single peaks for each unique carbon. A larger number of scans is generally

required due to the lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation (Thin Solid Film Method)[1]:

Dissolve a small amount (a few milligrams) of 4,5,9,10-tetrahydropyrene in a volatile

solvent such as methylene chloride or acetone.[1]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[1]

Apply a drop of the sample solution to the center of the salt plate.[1]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.[1]

Data Acquisition:

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The resulting spectrum is typically plotted as percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry
Sample Introduction and Ionization:

For a solid sample like 4,5,9,10-tetrahydropyrene, direct insertion probe or gas

chromatography-mass spectrometry (GC-MS) can be used.
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In GC-MS, the sample is first dissolved in a suitable solvent and injected into the gas

chromatograph, where it is vaporized and separated from the solvent.

The vaporized sample molecules then enter the ion source of the mass spectrometer.

Electron Ionization (EI) is a common method where a high-energy electron beam

bombards the molecules, leading to the formation of a molecular ion and various fragment

ions.

Mass Analysis and Detection:

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in data interpretation.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical relationship of spectroscopic data in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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